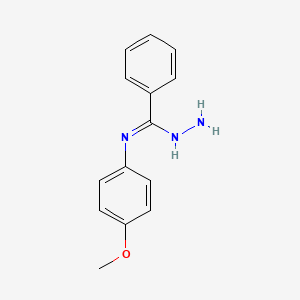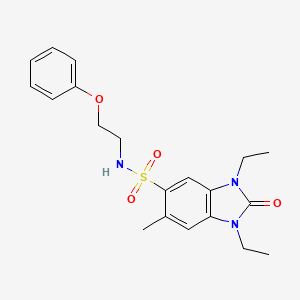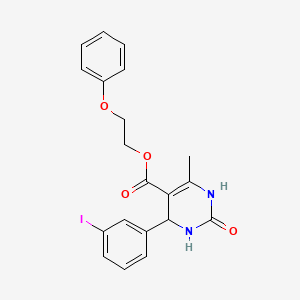![molecular formula C18H20N2O5 B5013651 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, also known as BODIPY-azepane, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is not fully understood, but it is believed to involve the inhibition of specific protein targets. It has been shown to bind to certain enzymes and transporters, preventing them from carrying out their normal functions. This inhibition can lead to a range of biological effects, including changes in cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene are dependent on the specific protein targets that it binds to. Studies have shown that it can have a range of effects on cellular processes, including changes in energy metabolism, cell cycle regulation, and DNA repair. Additionally, 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is its high affinity for specific protein targets, making it a useful tool for studying protein function and localization. Additionally, its fluorescent properties make it a valuable probe for imaging studies. However, one limitation of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is its potential toxicity, which can limit its use in certain experiments. Additionally, its high affinity for specific protein targets can make it difficult to study the broader effects of protein inhibition.
Future Directions
There are several future directions for the study of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene. One area of research is the development of new therapeutics based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully understand its mechanism of action and the specific protein targets that it binds to. Finally, there is potential for the development of new imaging probes based on the fluorescent properties of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene.
Synthesis Methods
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene can be synthesized through a multistep process that involves the preparation of the intermediate compounds, followed by the final coupling reaction. The synthesis method involves the use of various reagents and solvents, including 1,3-oxazol-4-ylcarbonyl chloride, 1,3-benzodioxole, and azepane. The final product is a yellow-green powder that can be purified through chromatography.
Scientific Research Applications
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been studied extensively for its potential applications in drug discovery and development. It has been shown to have a high affinity for certain protein targets, making it a promising candidate for the development of new therapeutics. Additionally, 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been used as a fluorescent probe for imaging studies, allowing researchers to track the distribution and localization of specific proteins in cells.
properties
IUPAC Name |
azepan-1-yl-[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(20-7-3-1-2-4-8-20)14-10-23-17(19-14)11-22-13-5-6-15-16(9-13)25-12-24-15/h5-6,9-10H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGNFQPEPQKEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)

![1-cyclohexyl-N-[2-fluoro-5-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5013621.png)


![N-(3,4-dimethylphenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5013645.png)

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)
![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)
